molecular formula C8H7ClN2OS B2603674 3-chloro-N-(3-cyanothiophen-2-yl)propanamide CAS No. 785792-26-9

3-chloro-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2603674
CAS No.: 785792-26-9
M. Wt: 214.67
InChI Key: MSABSTAUNYDPGV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyanothiophen-2-yl)propanamide is not well understood due to the lack of available research . It is recommended to conduct further studies to elucidate its biological activities.

Safety and Hazards

The safety and hazards associated with 3-chloro-N-(3-cyanothiophen-2-yl)propanamide are not well documented. It is recommended to handle this compound with the standard safety precautions used for chemical substances .

Future Directions

The future directions for research on 3-chloro-N-(3-cyanothiophen-2-yl)propanamide could include elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and environmental science could be explored .

Preparation Methods

The synthesis of 3-chloro-N-(3-cyanothiophen-2-yl)propanamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloropropanamide under appropriate conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Chemical Reactions Analysis

3-chloro-N-(3-cyanothiophen-2-yl)propanamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

3-chloro-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSABSTAUNYDPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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